3-(Chloromethyl)cyclobutan-1-amine;hydrochloride
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Overview
Description
3-(Chloromethyl)cyclobutan-1-amine;hydrochloride is a chemical compound with the molecular formula C5H11Cl2N and a molecular weight of 156.05 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique structure and reactivity.
Preparation Methods
The synthesis of 3-(Chloromethyl)cyclobutan-1-amine;hydrochloride typically involves the chloromethylation of cyclobutan-1-amine. This process can be carried out using chloromethylating agents such as formaldehyde and hydrochloric acid under controlled conditions . The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(Chloromethyl)cyclobutan-1-amine;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(Chloromethyl)cyclobutan-1-amine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)cyclobutan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to changes in their activity or function. This interaction can affect various biochemical pathways and processes, depending on the specific target and context .
Comparison with Similar Compounds
3-(Chloromethyl)cyclobutan-1-amine;hydrochloride can be compared with other similar compounds, such as:
Cyclobutan-1-amine: Lacks the chloromethyl group, resulting in different reactivity and applications.
3-(Bromomethyl)cyclobutan-1-amine:
3-(Hydroxymethyl)cyclobutan-1-amine: Contains a hydroxymethyl group, which affects its chemical properties and applications.
The uniqueness of this compound lies in its specific reactivity and the ability to form covalent bonds with various nucleophiles, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
3-(chloromethyl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN.ClH/c6-3-4-1-5(7)2-4;/h4-5H,1-3,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNOZJYUTITFDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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